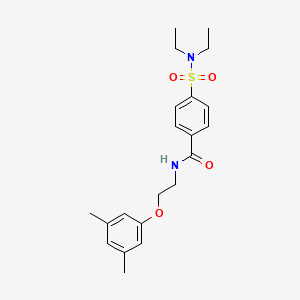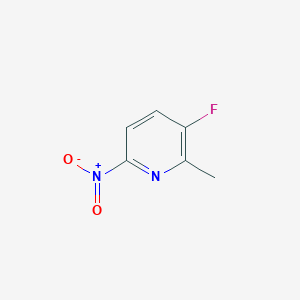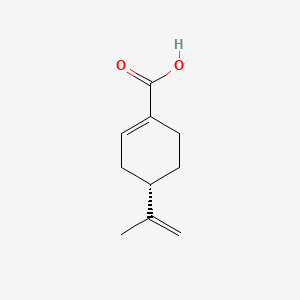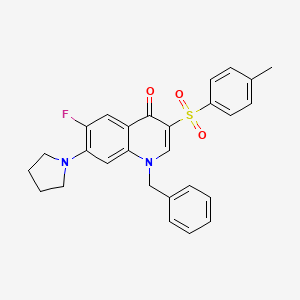
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide, also known as DADB, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neuronal cells, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress response genes. In bacterial cells, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in bacterial metabolism.
Biochemical and Physiological Effects
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection against oxidative stress-induced damage in neuronal cells, and the inhibition of bacterial growth. In addition, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been found to have low toxicity in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potent activity against various cancer cell lines and bacterial strains. However, its limitations include the lack of understanding of its mechanism of action and its potential off-target effects.
Future Directions
There are several future directions for the study of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide, including the investigation of its potential applications in other fields, such as inflammation and immunomodulation. In addition, further studies are needed to elucidate the mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide and to identify its potential off-target effects. Furthermore, the development of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Synthesis Methods
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzamide with diethylsulfamoyl chloride, followed by the reaction with 3,5-dimethylphenol and ethyl chloroformate. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been found to protect against oxidative stress-induced damage in neuronal cells. In antimicrobial activity, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-23(6-2)28(25,26)20-9-7-18(8-10-20)21(24)22-11-12-27-19-14-16(3)13-17(4)15-19/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDJJJMOLGKJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2645168.png)
![6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2645169.png)
![2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2645170.png)
![2-(1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2645171.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2645172.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid](/img/structure/B2645176.png)
![4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2645177.png)


![7-Fluoro-2-methyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645182.png)
![1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2645183.png)
![N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645186.png)
![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)